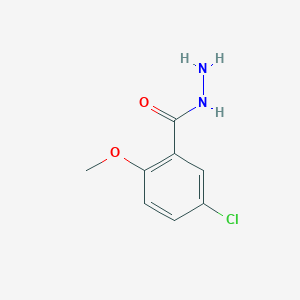

5-Chloro-2-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCSXNVIRAAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357394 | |

| Record name | 5-chloro-2-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33977-11-6 | |

| Record name | 5-chloro-2-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 5 Chloro 2 Methoxybenzohydrazide

Synthetic Pathways for 5-Chloro-2-methoxybenzohydrazide Precursors

Ethyl 5-chloro-2-methoxybenzoate is a key intermediate in the synthesis of this compound. A common synthetic route involves a two-step process starting from 5-chlorosalicylic acid. The first step is the esterification of the carboxylic acid, followed by the methylation of the phenolic hydroxyl group.

A typical procedure begins with the esterification of 5-chlorosalicylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction, known as Fischer esterification, produces ethyl 5-chlorosalicylate. Subsequently, the phenolic hydroxyl group of the salicylate is methylated. This can be achieved by reacting ethyl 5-chlorosalicylate with a methylating agent like dimethyl sulfate in the presence of a base, such as sodium hydroxide, in a suitable solvent like acetone. google.com The reaction mixture is typically heated to ensure the completion of the methylation, yielding the target intermediate, ethyl 5-chloro-2-methoxybenzoate. google.com The crude product is then purified, often by distillation under reduced pressure. google.com

| Reactant | Reagent | Conditions | Product | Yield |

| 5-Chlorosalicylic acid | Ethanol, Sulfuric acid | Reflux | Ethyl 5-chlorosalicylate | ~92% (for methyl ester) google.com |

| Ethyl 5-chlorosalicylate | Dimethyl sulfate, Sodium hydroxide | Reflux in acetone | Ethyl 5-chloro-2-methoxybenzoate | ~66% (for methyl ester) google.com |

Synthesis of 5-Chloro-2-methoxybenzoic Acid

5-Chloro-2-methoxybenzoic acid serves as another crucial precursor. Its synthesis can be accomplished through the methylation of 5-chlorosalicylic acid. prepchem.com In this method, 5-chlorosalicylic acid is treated with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). prepchem.com The reaction mixture is heated, and after completion, the intermediate ester is hydrolyzed in situ or in a subsequent step using a base like sodium hydroxide, followed by acidification to yield the final product. prepchem.com The resulting 5-chloro-2-methoxybenzoic acid is typically a white solid that can be purified by recrystallization from a suitable solvent such as carbon tetrachloride. prepchem.com

| Starting Material | Reagents | Conditions | Product | Melting Point |

| 5-Chlorosalicylic acid | 1. Methyl iodide, Potassium carbonate, DMF | 1. Heat at 60°C for 16 hours | 5-Chloro-2-methoxybenzoic acid | 95-98°C prepchem.com |

| 2. Sodium hydroxide, Ethanol | 2. Reflux for 2 hours | |||

| 3. Hydrochloric acid | 3. Acidification |

Alternative Synthetic Routes from Related Benzoic Acid Derivatives

Alternative synthetic strategies for precursors can be devised starting from different benzoic acid derivatives. For instance, a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is synthesized from p-aminosalicylic acid. This process involves methylation with dimethyl sulfate, followed by chlorination using N-chlorosuccinimide (NCS), and subsequent hydrolysis of the ester group. google.com This highlights a modular approach where functional groups are introduced sequentially onto a benzoic acid backbone.

Another example involves the synthesis of 5-chlorosulphonyl-2-methoxy benzoic acid from o-anisic acid (2-methoxybenzoic acid). prepchem.com This is achieved through a chlorosulfonation reaction using chlorosulfonic acid. prepchem.com Although this yields a sulfonyl chloride instead of a carboxylic acid derivative, it demonstrates the reactivity of the o-anisic acid core and suggests that similar halogenation reactions could be employed to introduce a chlorine atom at the 5-position, which could then be followed by other transformations.

These alternative routes provide flexibility in the choice of starting materials and allow for the synthesis of various substituted benzohydrazide (B10538) analogs by modifying the initial benzoic acid derivative.

Primary Synthesis of this compound

The final step in the synthesis of this compound involves the conversion of the ester precursor, typically ethyl or methyl 5-chloro-2-methoxybenzoate, into the corresponding hydrazide. This transformation is a well-established chemical reaction known as hydrazinolysis.

The most common and conventional method for the synthesis of acyl hydrazides is the reaction of an ester with hydrazine (B178648) hydrate. nih.govnih.gov In this procedure, ethyl 5-chloro-2-methoxybenzoate is dissolved in a suitable solvent, often an alcohol such as ethanol or methanol (B129727). An excess of hydrazine hydrate is then added to the solution, and the reaction mixture is typically heated under reflux for several hours. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). inglomayor.cl Upon completion, the reaction mixture is cooled, which often leads to the precipitation of the hydrazide product. The solid product can then be collected by filtration, washed, and purified, usually by recrystallization, to obtain pure this compound. lew.ro This method is widely used due to its simplicity, efficiency, and the high yields it generally provides. nih.gov

| Reactant | Reagent | Solvent | Conditions | Product |

| Ethyl 5-chloro-2-methoxybenzoate | Hydrazine hydrate | Ethanol | Reflux | This compound |

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. Key factors influencing the outcome of the hydrazinolysis reaction include temperature, reaction time, solvent, and the molar ratio of reactants.

Temperature and Reaction Time: Increasing the reaction temperature generally accelerates the rate of reaction. Refluxing is a common practice to ensure the reaction goes to completion. nih.govnih.gov However, prolonged heating or excessively high temperatures can sometimes lead to the formation of byproducts. The optimal reaction time is typically determined by monitoring the disappearance of the starting ester. inglomayor.cl

Solvent: Alcohols like methanol and ethanol are standard solvents for this reaction as they effectively dissolve both the ester and hydrazine hydrate. nih.govnih.gov

Molar Ratio: Using a molar excess of hydrazine hydrate helps to drive the reaction to completion and maximize the conversion of the ester. inglomayor.cl

Catalysts: While the reaction often proceeds without a catalyst, in some cases, acids or bases can be used to catalyze the reaction. inglomayor.cl

Modern Techniques: Advanced methodologies like microwave-assisted synthesis can significantly reduce reaction times and improve yields. nih.gov For industrial-scale production, continuous flow processes offer better control over reaction parameters, leading to consistent product quality and higher output. osti.gov Optimization in a flow system would involve adjusting parameters such as reagent concentration, flow rates, and residence time to control precipitation and enhance purity. osti.gov

The optimization of these conditions is crucial for developing an efficient, cost-effective, and scalable synthesis of this compound.

Derivatization Strategies and Synthesis of Novel Compounds from this compound

The chemical reactivity of this compound, particularly the hydrazide functional group, allows for a range of derivatization reactions. These transformations are pivotal in constructing more complex molecules with potential applications in medicinal and materials chemistry. Key strategies include intramolecular cyclization to form five-membered heterocyclic rings and condensation reactions to produce Schiff bases, which serve as versatile ligands for metal coordination.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives Bearing 5-Chloro-2-methoxyphenyl Moiety

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry. The synthesis of derivatives incorporating the 5-chloro-2-methoxyphenyl group leverages the reactivity of this compound with various reagents to construct this important heterocycle.

A primary and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. In this context, this compound is first acylated with various aromatic carboxylic acids, and the resulting intermediate undergoes cyclization. This transformation is typically facilitated by dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid. nih.govnih.govutar.edu.my

The general synthetic route involves reacting this compound with a selected aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This one-pot reaction leads to the formation of the 1,3,4-oxadiazole ring, linking the 5-chloro-2-methoxyphenyl moiety to another functionalized aromatic ring. nih.gov

Table 1: Examples of Synthesized 1,3,4-Oxadiazole Derivatives

| Compound ID | R-Group (Substituent on Carboxylic Acid) | Molecular Formula |

|---|---|---|

| 4a | 4-chlorophenyl | C15H10Cl2N2O2 |

| 4b | 2,4-dichlorophenyl | C15H9Cl3N2O2 |

| 4c | 2-hydroxyphenyl | C15H11ClN2O3 |

| 4d | 4-hydroxyphenyl | C15H11ClN2O3 |

| 4e | 2-nitrophenyl | C15H10ClN3O4 |

| 4f | 3-nitrophenyl | C15H10ClN3O4 |

| 4g | 4-nitrophenyl | C15H10ClN3O4 |

| 4h | 4-methylphenyl | C16H13ClN2O2 |

Data sourced from scientific literature. nih.gov

The structures of the newly synthesized 1,3,4-oxadiazole derivatives are confirmed through various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry. nih.gov

FT-IR Spectroscopy : The formation of the oxadiazole ring is confirmed by the disappearance of N-H stretching bands (typically around 3200-3300 cm⁻¹) from the starting hydrazide. Key characteristic peaks for the oxadiazole derivatives include C=N stretching vibrations around 1600-1650 cm⁻¹ and C-O-C stretching bands within the 1020-1250 cm⁻¹ range. nih.gov

¹H NMR Spectroscopy : In the proton NMR spectra, the absence of the broad singlet corresponding to the -NHNH₂ protons of the hydrazide is a key indicator of successful cyclization. The spectra show characteristic signals for the aromatic protons of the 5-chloro-2-methoxyphenyl moiety and the second substituted aromatic ring, along with a singlet for the methoxy (B1213986) (-OCH₃) protons. nih.gov

Mass Spectrometry : Mass spectral analysis confirms the molecular weight of the synthesized compounds, with the molecular ion peak (M⁺) corresponding to the calculated mass of the target oxadiazole derivative. nih.gov

Table 2: Selected Spectroscopic Data for Oxadiazole Derivative 4c

| Technique | Observed Peaks/Signals | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | 3198 | O-H stretch |

| 1629 | C=N stretch | |

| 1248 | C-O-C stretch | |

| ¹H NMR (δ ppm) | 3.85 (s, 3H) | -OCH₃ |

| 6.90-8.05 (m, 7H) | Aromatic Protons | |

| 10.85 (s, 1H) | -OH | |

| Mass (m/z) | 302 | M⁺ peak |

Data sourced from scientific literature. nih.gov

Synthesis of Schiff Base Ligands and Corresponding Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine or hydrazide with an aldehyde or ketone. These compounds are of significant interest as ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

The synthesis of Schiff base ligands from this compound involves a condensation reaction with a suitable aldehyde, such as 5-chloro-2-hydroxybenzaldehyde or other salicylaldehyde derivatives. nih.govnih.gov The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the aldehyde in a solvent like methanol or ethanol. nih.gov This process results in the formation of a hydrazone, a class of Schiff bases, containing the 5-chloro-2-methoxyphenyl framework linked to a substituted salicyl moiety via the -C(O)NHN=CH- group. The presence of phenolic hydroxyl and methoxy groups, along with the azomethine nitrogen and amide oxygen, provides multiple potential coordination sites.

The Schiff base ligands derived from hydrazides are excellent chelating agents. The oxygen and nitrogen donor atoms can coordinate with various metal ions to form stable organometallic and coordination complexes. tandfonline.comresearchgate.net

Organotin(IV) Complexes : Diorganotin(IV) complexes can be synthesized by reacting the Schiff base ligand with diorganotin(IV) dichlorides (e.g., Ph₂SnCl₂, Bu₂SnCl₂) in a suitable solvent. tandfonline.comrsc.org Spectroscopic data suggest that the ligands often act in a tridentate manner, coordinating to the tin atom through the phenolic oxygen, enolic oxygen (from the deprotonated amide), and the azomethine nitrogen, resulting in a penta-coordinated geometry around the central tin atom. tandfonline.com

Oxovanadium(V) Complexes : The reaction of a Schiff base ligand with a vanadium source, such as vanadyl acetylacetonate ([VO(acac)₂]), in an alcohol like methanol can yield mononuclear oxovanadium(V) complexes. researchgate.net X-ray structural studies of similar complexes show that the hydrazone ligand coordinates to the vanadium core through the enolate oxygen, phenolate oxygen, and azomethine nitrogen, resulting in a distorted octahedral geometry. researchgate.net

Copper(II), Nickel(II), and Cobalt(II) Complexes : Complexes with these transition metals are typically prepared by refluxing the Schiff base ligand with the corresponding metal salt (e.g., acetates or chlorides) in an ethanolic solution. nih.govasianpubs.org The ligand can coordinate to the metal center, leading to the formation of complexes with varying geometries, such as square-planar for Cu(II) and octahedral for Co(II) and Ni(II), depending on the ligand and reaction conditions. nih.govasianpubs.org The coordination often involves the azomethine nitrogen and the phenolic and/or enolic oxygen atoms. nih.gov

Structural Elucidation of Schiff Bases and Metal Complexes

The definitive structural characterization of Schiff bases derived from this compound and their subsequent metal complexes is crucial for understanding their chemical properties and potential applications. A multi-pronged analytical approach, employing various spectroscopic and crystallographic techniques, is typically utilized for this purpose. These methods provide detailed insights into molecular geometry, bonding, and the coordination environment of the metal centers.

Key analytical techniques for the structural elucidation of these compounds include:

Infrared (IR) Spectroscopy : IR spectroscopy is fundamental in confirming the formation of the Schiff base by identifying the characteristic azomethine (-C=N-) group. The disappearance of the C=O band from the aldehyde and the -NH2 bands from the hydrazide, coupled with the appearance of a new band typically in the region of 1550-1650 cm⁻¹, signals the successful condensation reaction nih.govidosi.org. In the resulting metal complexes, shifts in the azomethine band and other relevant frequencies (e.g., phenolic C-O) can indicate the coordination of the Schiff base ligand to the metal ion through the nitrogen and oxygen atoms idosi.orgekb.eg.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure in solution. In ¹H NMR spectra of hydrazone Schiff bases, the appearance of a singlet signal in the δ 8–9 ppm range is characteristic of the azomethine proton (-CH=N-), while a signal in the δ 10–13 ppm range typically corresponds to the amide (-NH-) proton nih.gov. Changes in the chemical shifts of protons near the coordination sites upon complexation can provide evidence of metal-ligand binding.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized Schiff bases and their metal complexes, confirming their elemental composition and stoichiometry tandfonline.comfigshare.com.

UV-Visible (UV-Vis) Spectroscopy : Electronic spectroscopy provides information about the electronic transitions within the molecules and is particularly useful for studying metal complexes. The spectra can help in ascertaining the geometry of the metal complexes orientjchem.orgnih.govacs.org.

The following table summarizes typical spectroscopic data used to characterize a Schiff base formed from 5-chloro-2-hydroxybenzaldehyde and a methoxybenzohydrazide, and its subsequent metal complexes.

| Technique | Functional Group / Feature | Schiff Base Ligand (Typical Range) | Metal Complex (Typical Observation) |

| FT-IR (cm⁻¹) | ν(N-H) | ~3050 | Shift or disappearance |

| ν(C=O) | ~1650 | Shift to lower frequency (if enolized) | |

| ν(C=N) Azomethine | ~1550-1622 | Shift to lower or higher frequency | |

| ν(M-O) / ν(M-N) | Not Applicable | Appearance in the 400-600 region | |

| ¹H NMR (δ, ppm) | -NH- (Amide) | 10.0 - 13.0 | Broadening or disappearance |

| -CH=N- (Azomethine) | 8.0 - 9.0 | Shift upon coordination | |

| ¹³C NMR (δ, ppm) | -C=O (Amide) | 160 - 170 | Shift upon coordination |

| -C=N- (Azomethine) | 145 - 160 | Shift upon coordination |

Other Functional Group Modifications and Analog Synthesis

Beyond its use in forming Schiff bases, this compound serves as a versatile scaffold for further chemical modifications. These modifications aim to generate novel analogs with potentially enhanced biological activities or tailored physicochemical properties. The primary sites for modification are the terminal nitrogen of the hydrazide group and the aromatic ring.

Exploration of N-Substitution and Aromatic Ring Alterations

N-Substitution: The hydrazide functionality is a key site for derivatization. The terminal -NH2 group can be modified through reactions other than condensation with aldehydes or ketones. For example, it can undergo acylation or alkylation to produce N-substituted derivatives. A notable transformation is the aminolysis of the corresponding ester, methyl 5-chloro-2-methoxybenzoate, with a primary amine like phenethylamine. This reaction yields an N-substituted amide, specifically N-phenethyl-5-chloro-2-methoxybenzamide, which can then be further functionalized, for instance, through chlorosulfonation google.com.

Aromatic Ring Alterations: The synthesis of analogs often involves modifications to the substituted benzene (B151609) ring. This can include altering the substitution pattern or replacing the entire ring system. Research into related compounds, such as 5-chloro-2-hydroxy-N-phenylbenzamide, has demonstrated that the hydroxyl group (analogous to the methoxy group in the title compound) can be O-alkylated using various chloro-substituted acid ethyl esters. These ester derivatives can then be converted into hydrazides and subsequently into hydrazones, creating a library of analogs with diverse substituents attached via an ether linkage researchgate.net. This approach highlights a strategy where the core benzamide (B126) structure is retained while introducing significant diversity at the 2-position of the aromatic ring. Furthermore, libraries of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been synthesized, showcasing modifications on an attached N-phenyl ring to explore structure-activity relationships nih.gov.

Utilization in Combinatorial Synthesis and Building Block Libraries

The concept of combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library, which can then be screened for desired properties researchgate.net. In this context, versatile and functionalized molecules known as "building blocks" are essential starting materials enamine.net.

This compound is recognized and supplied as a chemical building block by various commercial vendors for use in medicinal chemistry and combinatorial synthesis aablocks.comchembridge.com. Its structure is advantageous for creating diverse compound libraries for several reasons:

Reactive Hydrazide Moiety : The hydrazide group is a versatile handle for a wide range of chemical reactions, most notably the formation of hydrazones, but also for creating other heterocyclic systems.

Defined Substitution Pattern : The chloro and methoxy groups on the benzene ring provide specific steric and electronic properties, offering a well-defined starting point for analog synthesis. These groups can influence the conformation and binding properties of the final compounds.

Potential for Diversity : It can be reacted with a large library of aldehydes and ketones to rapidly generate a corresponding library of hydrazone derivatives, each with a unique substituent.

Chemical suppliers categorize such compounds as ideal for lead generation and optimization in drug discovery programs. They are often available in standardized quantities and purities suitable for high-throughput synthesis workflows enamine.netchembridge.comlifechemicals.com. The availability of this compound as a ready-to-use building block facilitates the exploration of chemical space around this scaffold, accelerating the discovery of new molecules with potential therapeutic value enamine.net.

The following table lists the role of this compound as a building block in chemical synthesis.

| Supplier Type | Catalog Classification | Application in Synthesis | Purpose in Drug Discovery |

| Specialty Chemical Suppliers | Building Blocks, Reagents | Starting material for parallel synthesis | Generation of diverse compound libraries |

| (e.g., AA Blocks, Enamine) | Scaffolds, Intermediates | Introduction of the 5-chloro-2-methoxybenzoyl moiety | Hit-to-lead and Lead Optimization |

| Convenient for derivatization | Exploration of Structure-Activity Relationships (SAR) |

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Crystallographic Studies of 5-Chloro-2-methoxybenzohydrazide Derivatives

Single crystal X-ray diffraction is a powerful technique that has been employed to determine the precise three-dimensional arrangement of atoms in the crystalline state of several Schiff bases derived from this compound or its analogs.

The synthesis of Schiff base compounds often involves the condensation reaction of a hydrazide with an appropriate aldehyde. For instance, the reaction of 2-methoxybenzohydrazide with 5-chloro-2-hydroxybenzaldehyde in a methanol (B129727) solution, followed by slow evaporation, yields single crystals suitable for X-ray analysis. nih.gov Similarly, other derivatives have been synthesized and crystallized for structural elucidation. nih.govasianpubs.org

These analyses provide detailed crystal data, including the crystal system, space group, and unit cell dimensions, which precisely define the packing of molecules in the solid state. The data reveals the fundamental symmetry and repeating units within the crystal lattice.

Below is a table summarizing the crystallographic data for several related Schiff base compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | C₁₅H₁₃ClN₂O₃ | Orthorhombic | Pbca | 15.392 (3) | 9.110 (2) | 20.128 (3) | - | nih.gov |

| N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide | C₁₅H₁₃ClN₂O₃ | Monoclinic | P2₁/c | 17.569 (3) | 8.367 (2) | 19.454 (3) | 93.683 (3) | nih.gov |

| (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide | C₁₄H₁₀ClN₃O₄ | Triclinic | P-1 | 7.353 (1) | 10.005 (2) | 10.273 (2) | 93.393 (3) | nih.gov |

| 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide hydrate | C₁₇H₁₈N₂O₆·H₂O | Monoclinic | P2₁/n | 11.720 (12) | 10.028 (10) | 14.444 (14) | 97.637 (10) | asianpubs.org |

Note: The table presents data for Schiff base derivatives formed from reactions involving related hydrazides and aldehydes, illustrating the common methodologies and types of structures studied.

In N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, the dihedral angle between the two benzene (B151609) rings is 20.6 (3)°. nih.gov This non-zero angle indicates that the molecule is not planar. The conformation of Schiff base molecules is often described by the configuration around the imine (C=N) double bond, which is typically found in an E configuration. nih.govnih.gov

Interestingly, crystallographic studies can reveal the presence of multiple, distinct conformations within the same crystal. For example, the asymmetric unit of N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide contains two independent molecules. The primary difference between them is the orientation of the benzene rings, with dihedral angles of 4.0 (3)° and 65.9 (3)°, respectively, showcasing significant conformational flexibility. nih.gov In another related derivative, (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide, the dihedral angle between the two benzene rings is a much larger 73.4 (2)°. nih.gov These variations in dihedral angles highlight how substituent changes on the aromatic rings can influence the molecule's preferred three-dimensional structure.

Hydrogen bonds play a critical role in dictating the molecular conformation and the crystal packing. Both intramolecular (within a single molecule) and intermolecular (between different molecules) hydrogen bonds are commonly observed in these structures. mdpi.com

Intermolecular hydrogen bonds, typically of the N—H⋯O type, link adjacent molecules together. The amide proton (N-H) acts as a hydrogen bond donor, while a carbonyl oxygen (C=O) from a neighboring molecule acts as the acceptor. These interactions can lead to the formation of extended one-dimensional chains or discrete, centrosymmetric dimers in the crystal structure. nih.govnih.gov For instance, in N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, intermolecular N—H⋯O bonds create chains of molecules along a specific crystallographic direction. nih.gov In contrast, (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. nih.gov

The table below details the geometry of key hydrogen bonds in representative structures.

| Compound | Bond Type | D-H···A | D···A (Å) | H···A (Å) | D-H···A (°) | Ref |

| N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | Intermolecular | N2—H2A···O2 | 2.879 (4) | 2.00 (3) | 164 (3) | nih.gov |

| (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide | Intramolecular | O1—H1···N1 | 2.657 (2) | 1.94 | 145 | nih.gov |

| (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide | Intermolecular | N2—H2···O2 | 2.868 (2) | 2.01 | 174 | nih.gov |

(D = Donor atom, A = Acceptor atom)

Theoretical and Computational Investigations of Molecular Structure

To complement experimental data and to probe properties that are difficult to measure, theoretical and computational methods are widely used. These approaches provide a deeper understanding of the electronic nature and energetic landscape of the molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can predict the ground-state molecular geometry. nih.gov

These theoretical calculations allow for geometry optimization, where the lowest energy conformation of the molecule is determined. The results, such as bond lengths and angles, can then be compared with experimental data from X-ray crystallography to validate the computational model. semanticscholar.org DFT studies also provide valuable information about the electronic properties of the molecule, including the distribution of electron density and the nature of the molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic behavior. nih.govnih.gov

Quantum chemical calculations are instrumental in determining various energetic parameters that describe the stability and reactivity of a molecule. epstem.net Key parameters that can be calculated include the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Biological Activity and Mechanistic Research of 5 Chloro 2 Methoxybenzohydrazide Derivatives

Antimicrobial Research

Derivatives of 5-Chloro-2-methoxybenzohydrazide have been the subject of extensive research to evaluate their potential as antimicrobial agents. These investigations have spanned antibacterial, antifungal, and anti-mycobacterial activities, revealing promising candidates for further development.

Evaluation of Antibacterial Activities

A number of studies have highlighted the antibacterial potential of various derivatives of this compound against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, has been a key parameter in these evaluations.

For instance, a series of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating the 5-chloro-2-methoxyphenyl moiety were synthesized and screened for their antibacterial activity. One of the most potent compounds in this series, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov Similarly, another study on {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones also demonstrated notable antibacterial efficacy, with one derivative showing strong inhibition of the same panel of bacteria. researchgate.net

The introduction of different substituents to the core structure has been shown to modulate the antibacterial potency. For example, in a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-substituted benzal)hydrazones, derivatives with a 3-chloro substitution on the additional phenyl ring showed broad-spectrum activity. nih.gov The nature and position of substituents on the phenyl ring of hydrazone derivatives have been found to be crucial for their antibacterial effect. turkjps.org

Below is a table summarizing the antibacterial activity of selected this compound derivatives.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Bacillus subtilis | 22.4 | nih.gov |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 29.8 | nih.gov |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Escherichia coli | 29.6 | nih.gov |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Klebsiella pneumoniae | 30.0 | nih.gov |

| {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone | Bacillus subtilis | 21.5 | researchgate.net |

| {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone | Staphylococcus aureus | 22.4 | researchgate.net |

| {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone | Escherichia coli | 29.8 | researchgate.net |

| {5-chloro-2-[(3-(2,5-difluoro-4-methyl-phenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanone | Klebsiella pneumoniae | 30.6 | researchgate.net |

Evaluation of Antifungal Activities

In addition to their antibacterial properties, derivatives of this compound have been investigated for their efficacy against various fungal pathogens. The structural modifications that confer antibacterial activity often also contribute to antifungal effects.

For instance, a series of 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety demonstrated significant fungicidal activity against several plant pathogenic fungi. rsc.org One compound in this series, in particular, showed potent activity against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. rsc.org Similarly, certain 5-chloro-2(3H)-benzoxazolinone derivatives have been reported to possess good antifungal activity. nih.govnih.gov The presence of halogenated rings in the molecular structure appears to be a favorable feature for antifungal potential. scielo.brnih.gov

The following table presents the antifungal activity of selected derivatives.

| Derivative | Fungal Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-chloro-pyrazole derivative 7c | Fusarium graminearum | 0.74 | rsc.org |

| 5-chloro-pyrazole derivative 7c | Botrytis cinerea | 0.68 | rsc.org |

| 5-chloro-pyrazole derivative 7c | Rhizoctonia solani | 0.85 | rsc.org |

| 5-chloro-pyrazole derivative 8d | Rhizoctonia solani | 0.25 | rsc.org |

| 5-chloro-pyrazole derivative 8g | Rhizoctonia solani | 0.96 | rsc.org |

Anti-Mycobacterial Activity Studies

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has spurred the search for new anti-mycobacterial agents. Derivatives of this compound have shown promise in this area.

A series of N-substituted 5-chloropyrazine-2-carboxamides, which are structurally related to the core of interest, were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv, Mycobacterium kansasii, and Mycobacterium avium. nih.gov Notably, some of these compounds exhibited activity against M. kansasii, a species naturally resistant to the frontline anti-tuberculosis drug pyrazinamide. nih.gov Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives also reported anti-mycobacterial activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra.

The table below summarizes the anti-mycobacterial activity of some of these derivatives.

| Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | Mycobacterium kansasii | 3.13 | nih.gov |

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Mycobacterium kansasii | 6.25 | nih.gov |

| 2,5-disubstituted benzimidazole (B57391) 5a | Mycobacterium tuberculosis H37Rv | 6.25 | |

| 2,5-disubstituted benzimidazole 5b | Mycobacterium tuberculosis H37Rv | 6.25 | |

| 2,5-disubstituted benzimidazole 11 | Mycobacterium tuberculosis H37Rv | 25 |

Mechanistic Investigations of Antimicrobial Efficacy

Understanding the mechanism of action is crucial for the rational design of more effective antimicrobial drugs. While direct mechanistic studies on this compound derivatives are still emerging, research on structurally similar compounds provides valuable insights.

For salicylanilides, a related class of compounds, inhibition of the two-component regulatory systems (TCS) in bacteria has been proposed as a mechanism of action. nih.gov TCS are essential for bacteria to sense and respond to environmental changes, making them attractive targets for antimicrobial agents. Furthermore, some salicylanilides have been identified as inhibitors of bacterial enzymes like sortase A, which is involved in the anchoring of surface proteins to the cell wall of Gram-positive bacteria. nih.gov

In the context of antifungal activity, many agents target the fungal cell membrane. For instance, azole antifungals inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. It is plausible that some this compound derivatives exert their antifungal effects through similar mechanisms, such as disrupting cell membrane integrity or inhibiting key enzymes involved in its synthesis. The binding to ergosterol on the fungal plasma membrane has been suggested as a likely mechanism of action for the synthetic amide 2-chloro-N-phenylacetamide. nih.gov

Antioxidant Activity Research

In addition to their antimicrobial properties, some derivatives of this compound have been investigated for their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases.

In Vitro Antioxidant Assays (e.g., DPPH Scavenging)

The antioxidant activity of these compounds is often evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Studies on some novel 2-hydroxy-benzamide derivatives, which share structural similarities with the compounds of interest, have demonstrated their ability to scavenge DPPH radicals. Similarly, research on 5-aminopyrazole derivatives has also highlighted their radical scavenging properties.

The table below presents the antioxidant activity of selected related compounds.

| Derivative | Assay | Activity | Reference |

|---|---|---|---|

| 5-Chloro-2-(4-dimethylamino-benzylidene-hydrazinocarbonyl-methoxy)-N-phenyl-benzamide | DPPH Scavenging | Qualitatively assessed as active | |

| 2-(5-Bromo-2-hydroxy-benzylidene-hydrazinocarbonyl-methoxy)-5-chloro-N-phenyl-benzamide | DPPH Scavenging | Qualitatively assessed as active | |

| 5-aminopyrazole 4b | DPPH Scavenging | AA% = 27.65 | |

| 5-aminopyrazole 4c | DPPH Scavenging | AA% = 15.47 |

Free Radical Scavenging Properties of Derivatives and Complexes

Derivatives of this compound have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of their potential biological activity. Research has shown that the introduction of certain functional groups can enhance the antioxidant capacity of the parent molecule. nih.gov For instance, the presence of hydroxyl (-OH) or amino (-NH2) groups on the pyrimidine (B1678525) ring of some derivatives has been linked to more promising antioxidant activity. nih.gov

The mechanism of free radical scavenging can occur through different pathways, including hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org Theoretical studies on benzoic acid derivatives suggest that the preferred mechanism can be influenced by the surrounding environment, with HAT being more favorable in the gas phase and SPLET in polar solutions. preprints.org The antioxidant efficiency of these compounds is often compared to standards like vitamin E or Trolox. nih.gov

Enzyme Inhibition Studies of Derivatives and Complexes

The inhibitory effects of this compound derivatives on various enzymes have been a significant area of study. This research provides insights into their potential therapeutic applications.

Phosphodiesterase Inhibition

Derivatives of related structures have been evaluated for their inhibitory activity against phosphodiesterases (PDEs), a family of enzymes that hydrolyze cyclic nucleotides. researchgate.net For example, 4-(3-chloro-4-methoxybenzyl)aminophthalazine derivatives have shown potent inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov One particular derivative exhibited an IC50 value of 0.56 nM for PDE5 inhibition and demonstrated high selectivity over other PDE isozymes. nih.gov This highlights the potential for developing selective PDE inhibitors from this class of compounds.

Urease Inhibition

Benzohydrazide (B10538) derivatives have demonstrated significant in vitro inhibitory activity against urease, a nickel-containing metalloenzyme. nih.govnih.gov Several synthesized derivatives showed inhibitory activities with IC50 values ranging from 0.87 ± 0.31 to 19.0 ± 0.25 µM, which is comparable to or better than the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the enzyme. nih.gov Molecular docking studies have also been employed to understand the binding interactions between the inhibitor and the active site of the urease enzyme. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of this compound have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a key role in inflammation and pain. The development of selective COX-2 inhibitors is a major goal in the search for anti-inflammatory drugs with fewer gastrointestinal side effects. umn.edu Research on pyrazole (B372694) derivatives has identified compounds with promising anti-inflammatory and analgesic activities, suggesting their potential as COX-2 inhibitors. nih.gov For instance, a specific pyrazole derivative, AD 532, showed notable efficacy in animal models of inflammation. nih.gov

Other Enzyme Inhibition Potentials

Beyond the enzymes already mentioned, derivatives of this compound have been explored for their inhibitory effects on other enzymes. For example, some azinane triazole-based derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov A series of benzisoxazole derivatives also demonstrated promising α-glucosidase inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies help in the design of more potent and selective compounds.

For benzohydrazide derivatives, SAR studies have established that the nature and position of substituents on the aromatic rings significantly affect their urease inhibitory activity. nih.gov For example, the presence of two chloro groups at the meta positions of one ring and a methoxy (B1213986) group at the para position of another ring resulted in the most active compound in one study. nih.gov

In the context of 5-HT6 receptor agonists, SAR studies on indole (B1671886) derivatives have shown that an unsubstituted indole N(1), a 2-methyl group, and a halogen substituent at the 5-position are important for potent agonist activity. nih.gov

QSAR studies have been employed to develop predictive models for the biological activity of various derivatives. For instance, 2D-QSAR models have been developed for pyrazole derivatives to predict their anticancer activity against different cancer cell lines. nih.gov These models use molecular descriptors to establish a mathematical relationship between the chemical structure and the biological activity, which can then be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

Molecular Docking and In Silico Studies of Biological Interactions

Computational methods, particularly molecular docking, are invaluable for predicting and analyzing how a ligand like this compound might interact with a protein target at the molecular level. These in silico studies provide insights that can guide further experimental work.

Molecular docking simulations are employed to predict the binding affinity between a ligand and a target protein, often expressed as a binding energy score in kcal/mol nih.gov. A more negative score typically indicates a stronger, more favorable interaction. In studies of similar hydrazone derivatives, docking has been used to identify compounds with the best binding energies against specific enzyme targets, such as the VEGFR tyrosine kinase domain or bacterial gyrase researchgate.netresearchgate.net. For example, docking studies of certain quinoxaline (B1680401) derivatives targeting the EGFR receptor predicted binding energies ranging from -9.57 to -12.03 kcal/mol for the most promising compounds nih.gov. Such predictions allow researchers to prioritize which derivatives of this compound are most likely to be potent inhibitors and thus warrant synthesis and experimental testing.

| Compound Class | Protein Target | Predicted Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Quinoxaline-Triazole Hybrids | EGFR Receptor (4HJO) | -9.57 to -12.03 | nih.gov |

| 5-Bromoindole Hydrazones | VEGFR TK Domain | Identified derivatives with the best binding energies. | researchgate.net |

| Benzoxazine Hydrazones | Bacterial Gyrase (ATP-binding domain) | Docking used to predict ligand-receptor complex structure. | researchgate.net |

Beyond predicting affinity, molecular docking reveals the specific interactions that anchor a ligand within a protein's binding site. These interactions can include hydrogen bonds, halogen bonds, and hydrophobic interactions. For derivatives of this compound, the hydrazide moiety is a prime candidate for forming hydrogen bonds; the N-H group can act as a donor, and the carbonyl oxygen as an acceptor nih.gov. Docking studies on analogous compounds have identified key hydrogen bonds with specific amino acid residues, such as LYS721 and MET769 in the EGFR active site nih.gov.

Furthermore, the chlorine atom can participate in halogen bonds, which are attractive interactions between the halogen and an electronegative atom like a backbone carbonyl oxygen (C−Cl···O) nih.gov. These bonds have specific geometric preferences and can be crucial for binding affinity. The identification of these key interactions provides a detailed molecular hypothesis for the compound's mechanism of action.

| Interaction Type | Participating Ligand Group | Potential Protein Partner | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bond (Donor) | Hydrazide N-H | Amino Acid Acceptor (e.g., Carbonyl O) | Anchors ligand in binding site. | nih.govnih.gov |

| Hydrogen Bond (Acceptor) | Hydrazide C=O | Amino Acid Donor (e.g., Lysine NH3+) | Contributes to binding specificity. | cuny.edunih.gov |

| Halogen Bond | Aryl-Cl | Carbonyl Oxygen or other H-bond acceptor | Provides additional binding affinity. | nih.gov |

| π-Cation Interaction | Aromatic Ring | Lysine or Arginine Residue | Stabilizes binding orientation. | nih.gov |

The primary goal of a molecular docking simulation is to identify the most stable binding pose of a ligand within a protein's active site. This lowest-energy conformation is considered the most thermodynamically favored. The docking algorithm samples numerous possible orientations and conformations of the ligand, and a scoring function calculates the estimated free energy of binding for each one researchgate.net. The pose with the lowest score is proposed as the most probable binding mode. The consistency between these computationally predicted low-energy conformations and the experimentally observed biological activities of a series of compounds provides strong theoretical support for the proposed binding mechanism nih.gov. This validation helps confirm that the designed molecules are indeed interacting with the target protein in the intended and most stable manner.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Chloro-2-methoxybenzohydrazide and its related compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a high-resolution view of the molecular structure.

Proton NMR (¹H NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the presence and electronic environment of hydrogen atoms in this compound. In derivatives of this compound, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide, the aromatic protons typically appear as a series of doublets and doublet of doublets in the downfield region of the spectrum, a characteristic feature of the substituted benzene (B151609) ring. researchgate.net For instance, in one such derivative, the aromatic protons were observed at chemical shifts (δ) of 7.03 (d, J=8.9 Hz), 7.50 (dd, J=8.8 and 2.7 Hz), and 8.27 (d, J=2.7 Hz). researchgate.net The methoxy (B1213986) group protons (CH₃) characteristically present as a sharp singlet, often around δ 4.11 ppm. researchgate.net The amide (NH) and hydrazide (NH) protons are also readily identifiable, though their signals can be broad and may exchange with deuterium (B1214612) oxide. The amide proton in a related structure was seen as a broad singlet at δ 9.98 ppm. researchgate.net The hydrazide group protons in hydrazone derivatives are typically found at even lower fields, between 11.4 and 12.2 ppm. lew.ro

Table 1: Representative ¹H NMR Chemical Shifts for a 5-Chloro-2-methoxybenzamide Derivative

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 7.03 | d | 8.9 |

| Ar-H | 7.50 | dd | 8.8, 2.7 |

| Ar-H | 8.27 | d | 2.7 |

| OCH₃ | 4.11 | s | - |

| NH (amide) | 9.98 | br s | - |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet Data sourced from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment. In a derivative, the carbon of the methoxy group (OCH₃) typically resonates around δ 57.0 ppm. researchgate.net The aromatic carbons exhibit a range of signals between approximately δ 113 and 156 ppm, with the carbon attached to the chlorine atom and the oxygen atom showing distinct shifts due to their electronegativity. researchgate.net The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, appearing significantly downfield, often in the range of δ 162-171 ppm, due to the deshielding effect of the attached oxygen and nitrogen atoms. researchgate.netresearchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a 5-Chloro-2-methoxybenzamide Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 162.4 |

| Ar-C (substituted) | 155.9, 142.1, 135.2, 122.9 |

| Ar-CH | 132.6, 128.6, 127.7, 113.4 |

| OCH₃ | 57.0 |

Data sourced from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal-Containing Complexes

When this compound or its derivatives act as ligands to form metal complexes, for example with organotin(IV) moieties, heteronuclear NMR techniques such as ¹¹⁹Sn NMR become invaluable. The chemical shift of the tin nucleus provides direct information about the coordination number and geometry at the tin center. rsc.orgresearchgate.net For instance, ¹¹⁹Sn NMR chemical shifts can distinguish between four-, five-, and six-coordinate tin species. rsc.orghuji.ac.il In diorganotin(IV) complexes, a ¹¹⁹Sn chemical shift of around -306.5 ppm can be indicative of a six-coordinate octahedral geometry. rsc.org The coupling constants, such as ²J[¹¹⁹Sn-¹H], can also provide structural insights. rsc.org The wide chemical shift range of ¹¹⁹Sn NMR makes it a sensitive probe for studying the electronic and structural changes upon complexation. huji.ac.il

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characterization of Functional Groups and Vibrational Modes

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. The vibrations of the amide and hydrazide groups are particularly informative. The N-H stretching vibrations of the amide and hydrazide moieties typically appear in the region of 3180–3370 cm⁻¹. lew.ro The carbonyl (C=O) stretching vibration of the hydrazide group is a strong, prominent band usually observed between 1630 and 1670 cm⁻¹. lew.ro The presence of an aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the C-Cl stretching vibration also give rise to characteristic bands in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Vibrational Frequencies for Hydrazide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amide/Hydrazide (N-H) | Stretching | 3180–3370 |

| Carbonyl (C=O) | Stretching | 1630–1670 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400–1600 |

Data compiled from studies on related hydrazide compounds. lew.ro

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) directly provides the molecular weight of the compound. For this compound, with a molecular formula of C₈H₉ClN₂O₂, the expected molecular weight is approximately 200.63 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts. For example, in related benzamide (B126) derivatives, fragmentation can lead to the loss of specific side chains, and these fragments can be detected and analyzed. researchgate.net In electrospray ionization (ESI) mass spectrometry, adducts with ions like sodium ([M+Na]⁺) or protons ([M+H]⁺) are often observed. researchgate.netuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to display absorption bands arising from π→π* and n→π* transitions associated with the benzene ring and the carbonyl group of the hydrazide moiety.

This technique is particularly valuable for studying the formation of metal coordination complexes. The hydrazide functional group is an effective ligand, capable of coordinating with metal ions. When this compound binds to a metal ion, the electronic environment of the chromophores changes. This change is observed as a shift in the position (wavelength) and intensity of the absorption bands in the UV-Vis spectrum. researchgate.net A shift to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift) upon addition of a metal salt is strong evidence of coordination complex formation. researchgate.net

Elemental Analysis

Elemental analysis, often referred to as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values serves to verify the elemental composition and is a strong indicator of the sample's purity. researchgate.net For this compound (C₈H₉ClN₂O₂), any significant deviation from the theoretical percentages would suggest the presence of impurities or an incorrect structural assignment.

| Element | Symbol | Theoretical % |

| Carbon | C | 47.89% |

| Hydrogen | H | 4.52% |

| Chlorine | Cl | 17.67% |

| Nitrogen | N | 13.96% |

| Oxygen | O | 15.95% |

Mechanistic Insights into Chemical Reactions and Biological Processes

Reaction Mechanisms in Synthesis

The synthesis of 5-Chloro-2-methoxybenzohydrazide and its subsequent conversion into more complex heterocyclic systems, such as oxadiazoles, involves a series of well-established organic reactions. The following subsections provide a step-by-step analysis of the mechanisms for these key transformations.

The journey towards this compound typically begins with the esterification of its corresponding carboxylic acid, 2-methoxy-5-chlorobenzoic acid. The Fischer-Speier esterification is a classic and widely employed method for this purpose. rsc.orgnih.gov This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. rsc.org

The mechanism of Fischer esterification proceeds through several key steps, all of which are in equilibrium: rsc.orgnih.gov

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govyoutube.comunair.ac.id The positive charge becomes delocalized over the carbonyl group. nih.gov

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. unair.ac.idnih.gov

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester. rsc.org

Deprotonation: In the final step, a weak base (such as water or the alcohol) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product, in this case, a methyl or ethyl 2-methoxy-5-chlorobenzoate. rsc.orgunair.ac.id

The use of an excess of the alcohol can shift the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle. rsc.org

The conversion of a benzoate (B1203000) ester, such as methyl 2-methoxy-5-chlorobenzoate, into this compound is achieved through reaction with hydrazine (B178648) (N₂H₄). This transformation is a nucleophilic acyl substitution reaction.

The mechanism can be outlined as follows:

Nucleophilic Attack: Hydrazine, being a potent nucleophile due to the lone pair of electrons on the nitrogen atoms, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The alkoxy group (e.g., methoxy (B1213986) or ethoxy) is a better leaving group than the hydrazide moiety. The lone pair on the nitrogen atom assists in the expulsion of the alkoxy group, reforming the carbonyl double bond and yielding the benzohydrazide (B10538).

This reaction is typically carried out by refluxing the ester with hydrazine hydrate. nih.govresearchgate.netthepharmajournal.com The formation of the stable hydrazide is the driving force for the reaction.

| Reaction Stage | Description |

| Starting Materials | Methyl 2-methoxy-5-chlorobenzoate, Hydrazine Hydrate |

| Key Intermediate | Tetrahedral intermediate |

| Product | This compound |

| Byproduct | Methanol (B129727) |

Benzohydrazides, including this compound, are valuable precursors for the synthesis of 1,3,4-oxadiazoles, a class of five-membered aromatic heterocycles. rsc.org A common and direct method for this transformation is the cyclodehydration of a 1,2-diacylhydrazine intermediate. researchgate.netresearchgate.netrsc.orgnih.gov

The mechanism generally proceeds as follows:

Acylation of the Hydrazide: The benzohydrazide is first acylated with a carboxylic acid, acid chloride, or anhydride (B1165640) to form a 1,2-diacylhydrazine.

Enolization: The 1,2-diacylhydrazine can tautomerize to its enol form.

Cyclization and Dehydration: Under the influence of a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid, or thionyl chloride), the enol undergoes intramolecular cyclization. nih.gov The hydroxyl group of the enol attacks the carbonyl carbon of the other acyl group. Subsequent elimination of a water molecule leads to the formation of the stable, aromatic 1,3,4-oxadiazole (B1194373) ring.

Alternatively, oxidative cyclization of acylhydrazones (formed by the condensation of a hydrazide with an aldehyde) can also yield 1,3,4-oxadiazoles. nih.gov Another approach avoids the 1,2-diacylhydrazine intermediate altogether by coupling acyl hydrazides with α-bromo nitroalkanes. rsc.org

| Cyclization Method | Key Intermediate | Reagents |

| Cyclodehydration | 1,2-Diacylhydrazine | POCl₃, H₂SO₄, SOCl₂ nih.gov |

| Oxidative Cyclization | Acylhydrazone | Br₂, HgO, KMnO₄ nih.gov |

| Convergent Synthesis | Acyl diazene | α-bromo nitroalkanes, KI, K₂CO₃ rsc.org |

While the aromatic ring of this compound is generally electron-rich, under certain conditions, it can undergo nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. arkat-usa.org

The SNAr mechanism is a two-step process:

Nucleophilic Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group (in this case, the chlorine atom). This addition is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion).

The presence of electron-withdrawing substituents, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negatively charged Meisenheimer complex and thus accelerating the reaction.

Intramolecular hydrogen bonding can play a significant role in modulating the kinetics of chemical reactions, including SNAr. arkat-usa.org In the context of a derivative of this compound, an intramolecular hydrogen bond could potentially form between the N-H proton of the hydrazide moiety and the oxygen of the ortho-methoxy group.

Such a hydrogen bond can influence reaction kinetics in several ways:

Conformational Rigidity: It can lock the molecule into a specific conformation, which may be more or less favorable for the approach of a nucleophile.

Activation of the Substrate: The hydrogen bond can increase the electrophilicity of the aromatic ring by withdrawing electron density, thereby making it more susceptible to nucleophilic attack. arkat-usa.org Studies on other systems have shown that intramolecular hydrogen bonds can activate a substrate towards SNAr. arkat-usa.org For instance, a weak intramolecular hydrogen bond has been observed in 2-chlorophenol. rsc.org The strength of such bonds can be influenced by the electronic nature of other substituents on the ring. nih.gov

The existence and strength of such an intramolecular hydrogen bond in this compound derivatives would depend on the specific reaction conditions and the conformation of the molecule. arkat-usa.org

The regioselectivity and rate of SNAr reactions are highly dependent on the electronic effects of the substituents on the aromatic ring. In this compound, the key substituents influencing the reactivity of the ring towards nucleophilic attack on the chlorine-bearing carbon are the methoxy group and the chloro group itself.

Nucleophilic Aromatic Substitution (SNAr) with Benzohydrazide Derivatives

Mechanism of Biological Action

The biological activity of this compound and related hydrazide compounds is a subject of significant scientific interest. The following sections delve into the mechanistic details of how these molecules interact with biological systems, particularly enzymes and receptors, to exert their effects.

Elucidation of Enzyme Inhibition Mechanisms

The inhibitory action of hydrazide derivatives, such as this compound, against certain enzymes is often rooted in their unique chemical reactivity. For copper amine oxidases, a key mechanism involves the hydrazide moiety acting as a mimic of the natural substrate. These compounds can form a Schiff base intermediate with the enzyme's active site. acs.org

In the normal catalytic cycle, a catalytic aspartic acid residue plays a crucial role by abstracting a proton from the substrate. acs.org However, when a hydrazine-based inhibitor is bound, the reaction is halted. The catalytic aspartic acid is unable to abstract a proton from the secondary amine group of the hydrazine, effectively arresting the enzymatic process. acs.org This mechanism highlights the efficacy of hydrazine molecules as potent inhibitors of amine oxidases. acs.org

Role of Hydrazide Ligands in Modulating Enzyme Activity

The hydrazide functional group (-CO-NH-NH₂) is central to the biological activity of this class of compounds. Organic acid hydrazides are recognized as important bidentate ligands, meaning they can bind to a central metal atom at two points. mdpi.com This characteristic is fundamental to their ability to interact with metalloenzymes.

Hydrazide-hydrazone moieties (-CO-NHN=CH-) are noted for their polyfunctional nature, which provides diverse avenues for synthetic derivatization to achieve effective drug-receptor interactions. nih.gov These ligands can exist in an equilibrium between keto (-C=O) and enol (-C(OH)=N) forms, a phenomenon known as tautomerism. mdpi.com While they typically exist in the solid keto form, the ability to interconvert in solution is a key aspect of their chemical behavior and interaction with biological targets. mdpi.com The reactivity of the hydrazine group itself makes these molecules excellent inhibitors for amine oxidases. acs.org

Influence of Substituents on Inhibitory Potential

The specific substituents on the aromatic ring of a benzohydrazide derivative play a pivotal role in modulating its inhibitory potential. The "5-Chloro" and "2-methoxy" groups of this compound are not merely passive components; they actively influence the molecule's electronic properties, steric profile, and binding affinity.

Research on related quinolone-based hydrazones has demonstrated that the introduction of different substituents on the aryl ring significantly influences enzyme inhibitory effects. acs.org Specifically, the presence of halogens (like the chloro group) or other electron-withdrawing groups can enhance a compound's ability to form stable interactions within an enzyme's binding site, thereby improving its inhibitory potency. acs.org For example, derivatives with 4-chloro and 4-nitro substituents showed effective inhibition against α-glucosidase. acs.org The methoxy group, being electron-donating, also modifies the electronic distribution of the pyridine (B92270) ring, which can affect interactions with molecular targets. This principle underscores the importance of strategic functional group modifications in designing potent enzyme inhibitors. acs.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Green Chemistry Principles and Scalability

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on developing novel synthetic routes for 5-Chloro-2-methoxybenzohydrazide that adhere to the principles of green chemistry. This includes the use of less hazardous solvents, catalysts, and reagents, as well as improving atom economy and reducing energy consumption.

One promising approach involves microwave-assisted synthesis, which has already shown success in the preparation of other benzohydrazide (B10538) derivatives, offering advantages such as shorter reaction times and higher yields. fip.org For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been achieved with yields between 68-81% using microwave irradiation. fip.org Investigating similar methods for this compound could lead to more sustainable and scalable production processes.

Furthermore, exploring one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. google.com The synthesis of 5-bromo-2-chloro benzoic acid, a related halogenated benzoic acid, has been achieved with high yields (over 95%) using a one-pot method, demonstrating the potential of this approach. google.com

Design and Synthesis of Next-Generation Derivatives with Enhanced and Targeted Biological Activities

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with improved and more specific biological activities. By strategically modifying the functional groups on the benzohydrazide moiety, researchers can fine-tune the compound's pharmacological properties.

For example, the introduction of different substituents on the phenyl rings of benzohydrazide derivatives can significantly impact their antimicrobial and antioxidant activities. researchgate.net A study on a series of benzohydrazide derivatives revealed that specific substitutions led to potent antibacterial and antifungal agents. researchgate.net Similarly, the synthesis of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold has yielded compounds with significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria. researchgate.net

The synthesis of Schiff base compounds, by reacting 5-chloro-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide, has also been explored, resulting in molecules with distinct structural conformations that could influence their biological targets. nih.gov Future efforts will likely involve creating extensive libraries of this compound derivatives to screen for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.

Integration of Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational modeling and molecular docking have become indispensable tools in modern drug discovery. These techniques can predict the binding affinity and interaction of a ligand with a specific biological target, thereby guiding the design of more potent and selective drug candidates.

For benzohydrazide derivatives, molecular modeling has been used to predict their antiproliferative activity and structure-activity relationships (SAR). nih.gov In one study, molecular docking simulations helped to understand how these derivatives interact with the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.govmdpi.com The insights gained from these computational studies can accelerate the identification of promising lead compounds and reduce the need for extensive and costly experimental screening.

Future research will likely employ more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning algorithms, to provide a more accurate prediction of the biological activity and to elucidate the detailed mechanisms of action of this compound and its derivatives.

Development of High-Throughput Screening and Combinatorial Chemistry Approaches for Lead Compound Discovery

To efficiently explore the vast chemical space of this compound derivatives, high-throughput screening (HTS) and combinatorial chemistry will be crucial. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the screening of these libraries against various biological targets in a time- and cost-effective manner.

The development of phenotypic in vitro assays suitable for HTS has already revolutionized the discovery of new drugs for diseases like Chagas disease. plos.org By adapting similar HTS assays for targets relevant to the potential therapeutic applications of this compound, researchers can quickly identify promising lead compounds from large derivative libraries. For example, screening a library of over 300,000 compounds led to the identification of thousands of potential hits against Trypanosoma cruzi. plos.org

The integration of combinatorial synthesis with HTS will create a powerful platform for the discovery of novel benzohydrazide-based therapeutics.

Investigation of Novel Biological Targets and Broader Therapeutic Applications

While initial research has focused on the antimicrobial and potential anticancer activities of benzohydrazide derivatives, future investigations will likely explore a wider range of biological targets and therapeutic areas. The structural features of this compound suggest that it could interact with a variety of enzymes and receptors in the body.

For instance, derivatives of benzohydrazide have been evaluated as inhibitors of enzymes like α-glucosidase, which is relevant for the treatment of diabetes. nih.gov A series of benzisoxazole derivatives containing a triazole moiety showed promising α-glucosidase inhibitory activity. nih.gov Furthermore, some benzohydrazide derivatives have been investigated for their potential as anti-Alzheimer's agents by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Future studies should aim to identify novel protein targets for this compound and its derivatives through techniques like proteomic profiling and chemical proteomics. This could unveil previously unknown therapeutic applications and expand the clinical potential of this class of compounds.

Advanced Analytical Derivatization Methods for Enhanced Detection and Quantification

Hydrazine (B178648) derivatives, including benzohydrazides, are valuable reagents for the derivatization of various analytes for enhanced detection and quantification in analytical chemistry. nih.govnih.gov Derivatization can improve the chromatographic behavior and mass spectrometric detection of target molecules. nih.gov

Future research could focus on developing advanced analytical derivatization methods using this compound. This could involve creating novel derivatizing agents based on this scaffold for the sensitive analysis of aldehydes, ketones, and carbohydrates in complex biological and environmental samples. nih.gov The use of hydrazine reagents for derivatization is a well-established technique, and new reagents based on the this compound structure could offer improved selectivity or sensitivity. researchgate.net

For example, in the analysis of diketones in plasma samples, hydrazine derivatization is used to form hydrazones that are more readily detectable by LC-MS/MS. chromforum.org Developing tailored derivatization strategies with this compound could lead to more robust and reliable analytical methods for a wide range of important biomolecules and environmental contaminants.

Q & A

Q. Basic

- FT-IR : Identify the C=O stretch (~1650–1680 cm⁻¹) of the hydrazide group and the O–Me stretch (~1250 cm⁻¹) .

- UV-Vis : Detect π→π* transitions in the aromatic and carbonyl regions (250–300 nm) .

- 1H/13C NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and hydrazide NH signals (δ 9.5–10.5 ppm) .